An In-depth Technical Guide to 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride
An In-depth Technical Guide to 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride
Introduction
The quest for novel molecular scaffolds that can unlock new chemical space and improve the properties of drug candidates is a cornerstone of modern medicinal chemistry. Among the saturated heterocycles, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality and conformational rigidity. The 2-azaspiro[3.3]heptane framework, in particular, has emerged as a valuable bioisostere for the ubiquitous piperidine ring, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1] This guide provides a detailed technical overview of a specific derivative, 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride, a tertiary alcohol built on this promising scaffold. While this specific molecule is commercially available, detailed characterization and synthesis data in the public domain are sparse. Therefore, this document synthesizes available information with expert-driven insights and logical chemical principles to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
| Property | Value | Source |
| IUPAC Name | 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride | N/A |
| CAS Number | 1638765-02-2 | [2][3][4] |
| Molecular Formula | C₇H₁₄ClNO | [5] |
| Molecular Weight | 163.64 g/mol | [5][6] |
| Canonical SMILES | CC1(CC2(C1)CNC2)O.Cl | [7] (for free base) |
| InChI | InChI=1S/C7H13NO.ClH/c1-6(9)2-7(3-6)4-8-5-7;/h8-9H,2-5H2,1H3;1H | [7] (for free base) |
| Purity | Typically ≥95-98% | [4][5][6] |
| Predicted XlogP | -0.3 | [7] |
| Storage Conditions | Inert atmosphere, 2-8°C | [3] |
Note: Predicted values are based on computational models and should be confirmed experimentally.
Proposed Synthesis Protocol
While a specific, peer-reviewed synthesis for 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride has not been published, a logical and efficient synthetic route can be proposed based on established chemical transformations of the 2-azaspiro[3.3]heptane scaffold.[8] The most direct approach involves the nucleophilic addition of a methyl group to a ketone precursor, followed by deprotection and salt formation.
The proposed synthesis starts from the commercially available tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. This key intermediate allows for the introduction of the methyl and hydroxyl groups in a single, high-yielding step.
Caption: Proposed two-step synthesis of 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride.
Step-by-Step Experimental Methodology:
Step 1: Synthesis of tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq).[9]
-
Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M solution).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methylmagnesium bromide (MeMgBr) (1.2 eq, 3.0 M solution in diethyl ether) via the dropping funnel over 30 minutes, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the Boc-protected tertiary alcohol.
Step 2: Synthesis of 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride
-
Dissolve the purified tert-butyl 6-hydroxy-6-methyl-2-azaspiro[3.3]heptane-2-carboxylate (1.0 eq) in a minimal amount of a suitable solvent such as diethyl ether or methanol.
-
To this solution, add a solution of hydrochloric acid (HCl) in dioxane or diethyl ether (typically 4 M, 2-3 eq) dropwise at 0°C.
-
A precipitate should form upon addition.
-
Stir the resulting suspension at room temperature for 1-3 hours.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Dry the solid under high vacuum to afford the final product, 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride, as a white or off-white solid.
Spectroscopic Characterization (Inferred)
While specific experimental spectra for this compound are not publicly available, one can infer the expected spectroscopic signatures based on its structure.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group, and a series of multiplets for the diastereotopic methylene protons of the two cyclobutane rings. The N-H proton of the azetidinium ion would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display a signal for the methyl carbon, signals for the methylene carbons of the rings, a quaternary carbon signal for the spirocenter, and a signal for the carbon bearing the hydroxyl group.
-
Mass Spectrometry (MS): The mass spectrum of the free base (C₇H₁₃NO) would be expected to show a molecular ion peak [M]⁺ at m/z 127.18.[10] A common fragmentation pathway would be the loss of a water molecule, giving a fragment at m/z 109.
-
Infrared (IR) Spectroscopy: Key IR absorption bands would include a broad O-H stretch for the alcohol (around 3300-3400 cm⁻¹), C-H stretching vibrations (around 2850-3000 cm⁻¹), and a broad N-H stretching band for the ammonium salt (around 2400-2800 cm⁻¹).
Applications in Medicinal Chemistry and Drug Discovery
The 2-azaspiro[3.3]heptane scaffold is of significant interest in medicinal chemistry due to its utility as a conformationally restricted piperidine bioisostere.[11] The rigid, three-dimensional nature of this scaffold can lead to improved binding affinity and selectivity for biological targets.[11] Furthermore, the introduction of the spirocyclic system has been shown to favorably modulate physicochemical properties, such as increasing the fraction of sp³ hybridized carbons (Fsp³), which is correlated with higher clinical success rates.[11]
The tertiary alcohol functionality in 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride provides a handle for further chemical modification. The hydroxyl group can act as a hydrogen bond donor and acceptor, potentially forming key interactions within a protein binding pocket. It can also serve as a synthetic point for derivatization, for example, through etherification or esterification, allowing for the exploration of structure-activity relationships.
Given the precedent for 2-azaspiro[3.3]heptane derivatives in various therapeutic areas, this building block could be valuable for the synthesis of novel compounds targeting G-protein coupled receptors (GPCRs), ion channels, or enzymes where a piperidine moiety is known to be important for activity.
Safety, Handling, and Storage
While specific toxicity data for 6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride is not available, hazard information for the general class of compounds suggests that it should be handled with appropriate care.
Hazard Statements (Inferred from related compounds):
-
H302: Harmful if swallowed.[12]
-
H315: Causes skin irritation.[12]
-
H319: Causes serious eye irritation.[12]
-
H335: May cause respiratory irritation.[12]
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended at 2-8°C.[3]
Conclusion
6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride is a valuable building block for medicinal chemistry, leveraging the favorable properties of the 2-azaspiro[3.3]heptane scaffold. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known properties, a robust proposed synthesis, and an expert analysis of its potential applications. By providing a clear distinction between established and inferred information, this document serves as a reliable starting point for researchers looking to incorporate this novel scaffold into their drug discovery programs. The continued exploration of such sp³-rich, three-dimensional structures is crucial for the development of the next generation of therapeutics.
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![6-Methyl-2-azaspiro[3.3]heptan-6-ol hydrochloride structure](https://i.imgur.com/g8e1L0a.png)
